molecular formula C20H16N2O2 B12122029 Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine

Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine

Cat. No.: B12122029
M. Wt: 316.4 g/mol
InChI Key: RWTDDWKUYIXRBS-UHFFFAOYSA-N
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Description

Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . This compound features a benzoxazole ring fused with a phenylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium . These reactions generally proceed under mild conditions and offer good yields.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods not only improve yield but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound interacts with specific proteins and enzymes, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine is unique due to its specific benzoxazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[3-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C20H16N2O2/c1-14-6-4-8-16(12-14)23-17-9-5-7-15(13-17)21-20-22-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,21,22)

InChI Key

RWTDDWKUYIXRBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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